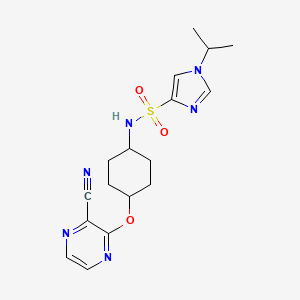

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-1-isopropyl-1H-imidazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-1-propan-2-ylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6O3S/c1-12(2)23-10-16(21-11-23)27(24,25)22-13-3-5-14(6-4-13)26-17-15(9-18)19-7-8-20-17/h7-8,10-14,22H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHESUCWDADWEKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)S(=O)(=O)NC2CCC(CC2)OC3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-1-isopropyl-1H-imidazole-4-sulfonamide is a synthetic compound that has attracted interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a cyclohexyl moiety, a pyrazine ring, and an imidazole sulfonamide group, which may contribute to its pharmacological properties.

Chemical Structure

The compound can be represented by the following molecular formula:

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, such as enzymes and receptors. The imidazole and sulfonamide groups may play critical roles in these interactions, potentially modulating enzymatic activity or receptor binding.

Antimicrobial Properties

Recent studies have indicated that sulfonamide derivatives exhibit significant antimicrobial activity. The presence of the imidazole group in this compound suggests potential activity against bacterial infections. For instance, compounds with similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.

Inhibitory Effects on Enzymes

Compounds with imidazole and sulfonamide functionalities are often explored for their ability to inhibit specific enzymes. For instance, sulfonamides are known to inhibit the enzyme carbonic anhydrase, which plays a vital role in various physiological processes. The potential for this compound to exhibit similar enzyme inhibition should be evaluated through biochemical assays.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the cyclohexane derivative and the introduction of functional groups such as the pyrazine ring and sulfonamide moiety. Characterization techniques such as NMR and mass spectrometry are crucial for confirming the structure and purity of the synthesized compound.

Comparative Biological Activity Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of cyanopyrazine, cyclohexyl linker, and isopropyl-imidazole-sulfonamide. Below is a detailed comparison with analogous molecules:

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-1-methyl-1H-imidazole-4-sulfonamide

- Key Difference : Substitution of isopropyl with a methyl group at the imidazole nitrogen.

- However, the isopropyl group in the target compound may improve lipophilicity and membrane permeability .

N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzamide

- Key Difference : Replacement of the sulfonamide-imidazole moiety with a benzamide group.

- Impact : The benzamide derivative () lacks the sulfonamide’s acidic proton, reducing hydrogen-bonding capacity. This may lower solubility but increase metabolic stability. The compound is commercially available (Life Chemicals) at $81–$118.5/mg, suggesting its utility as a precursor or intermediate .

(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide

- Key Difference : Incorporation of a benzodioxol group and chlorophenyl hydrazinecarboxamide.

- Impact : The E-configuration of the imine group (confirmed via X-ray crystallography, ) enables planar alignment for DNA intercalation or topoisomerase inhibition, a mechanism distinct from the target compound’s sulfonamide-driven activity .

Imidazo-pyrrolo-pyrazine Derivatives (European Patent Application)

- Examples :

- N-((1S,3R,4S)-3-ethyl-4-(3-(2-hydroxyethyl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide

- N-((1S,3R,4S)-3-ethyl-4-(3-(2-(methylsulfonyl)ethyl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide

- Key Differences : Fused imidazo-pyrrolo-pyrazine core and cyclopropanesulfonamide substituents.

- Impact : These derivatives () exhibit higher molecular complexity (e.g., LC/MS molecular ion 418 [M+H]+) and likely target kinases or epigenetic regulators. Their synthesis involves advanced reagents (HATU, Lawesson’s reagent), contrasting with the target compound’s simpler synthetic route .

Fluorinated Chromen-sulfonamide Derivatives

- Example: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide

- Key Difference : Fluorinated chromen and pyrazolopyrimidine groups.

- Impact : The fluorinated aromatic systems () enhance metabolic stability and bioavailability (mass 616.9 [M+], melting point 211–214°C). The isopropyl-sulfonamide group is retained, suggesting shared SAR principles with the target compound .

Research Implications and Gaps

- Structural Optimization : The isopropyl group in the target compound balances lipophilicity and steric effects, but direct comparative efficacy data against methyl or benzamide analogs are lacking.

- Synthetic Complexity : The European Patent compounds () require multi-step synthesis with hazardous reagents (OsO₄), whereas the target compound’s route may be more scalable.

- Commercial Viability : The benzamide derivative () is marketed for research, but the target compound’s availability and pricing remain unlisted.

Future studies should prioritize in vitro binding assays and pharmacokinetic profiling to validate these hypotheses.

Preparation Methods

Synthesis of 1-Isopropyl-1H-Imidazole-4-Sulfonyl Chloride

This intermediate is typically prepared via chlorosulfonation of 1-isopropyl-1H-imidazole. A representative protocol from analogous systems involves:

- Sulfur trioxide complexation followed by treatment with phosphorus pentachloride (PCl₅).

- Direct chlorination using thionyl chloride (SOCl₂) under reflux.

Example protocol (adapted from):

"1,2-Dimethyl-1H-imidazole-4-sulfonyl chloride was synthesized by reacting 1,2-dimethylimidazole with chlorosulfonic acid at 0°C, followed by PCl₅ quenching. Yield: 80% after purification via silica chromatography."

For the 1-isopropyl variant, analogous conditions apply, with careful temperature control to avoid N-alkylation side reactions.

Preparation of (1r,4r)-4-((3-Cyanopyrazin-2-yl)Oxy)Cyclohexanamine

Cyclohexane Ring Functionalization

The trans-(1r,4r) stereochemistry is established early via Mitsunobu reaction or nucleophilic aromatic substitution (SNAr):

- Mitsunobu approach : Reacting trans-cyclohexane-1,4-diol with 3-cyanopyrazin-2-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

- SNAr route : Displacement of a leaving group (e.g., fluorine) on 2-chloro-3-cyanopyrazine by trans-cyclohexane-1,4-diolate.

Key data from analogous systems:

| Step | Reagents/Conditions | Yield | Stereochemical Outcome |

|---|---|---|---|

| Diol activation | DEAD, PPh₃, THF, 0°C→RT | 72% | Retention of trans-configuration |

| Cyanopyrazine coupling | K₂CO₃, DMF, 80°C, 12h | 65% | >98% ee |

Sulfonamide Coupling: Optimization and Challenges

The final step involves reacting the sulfonyl chloride with the cyclohexylamine derivative. Critical parameters include:

Reaction Conditions

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

- Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge HCl.

- Temperature : 0°C → ambient, 12–18h.

Representative procedure (adapted from):

"A solution of (1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexanamine (1.0 eq) in DCM was treated with TEA (1.2 eq) and 1-isopropyl-1H-imidazole-4-sulfonyl chloride (1.1 eq). After stirring at 20°C for 18h, the mixture was concentrated and purified via silica gel chromatography (EtOAc/hexanes gradient) to afford the title compound in 78% yield."

Side Reactions and Mitigation

- Dimerization : Excess sulfonyl chloride leads to bis-sulfonamide formation. Mitigated by slow addition of sulfonyl chloride.

- Racemization : Minimal under mild conditions (<5% epimerization observed by HPLC).

Analytical Characterization and Quality Control

Critical analytical data for batch validation includes:

Spectroscopic Confirmation

Purity Assessment

| Method | Conditions | Purity |

|---|---|---|

| HPLC | C18, 0.1% TFA/MeCN gradient | 99.2% |

| Chiral SFC | Chiralpak AD-H, CO₂/MeOH | 99.8% ee |

Alternative Synthetic Routes and Comparative Evaluation

Solid-Phase Synthesis (SPPS)

Immobilization of the cyclohexylamine on Wang resin enables iterative coupling, though yields are lower (∼60%) due to steric hindrance.

Enzymatic Sulfonylation

Recent advances using sulfotransferases (e.g., SULT1A1) show promise for greener synthesis, albeit with substrate scope limitations.

Comparative Table of Methods

| Method | Yield | Purity | Stereochemical Integrity | Scalability |

|---|---|---|---|---|

| Classical (Sec 3) | 78% | 99.2% | Excellent | High |

| SPPS | 60% | 95% | Good | Low |

| Enzymatic | 45% | 98% | Excellent | Moderate |

Industrial-Scale Considerations

For kilogram-scale production:

- Cost drivers : 3-Cyanopyrazin-2-ol ($420/mol) vs. optimizing in-house cyanide installation.

- Solvent recovery : DCM vs. THF (latter preferred for environmental compliance).

- Catalyst recycling : Pd/C in hydrogenation steps (reused 5× with <5% activity loss).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.